(3-Chloro-5-(trifluoromethyl)phenyl)methanol

Description

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHJWEABQQBUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397424 | |

| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-87-3 | |

| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(3-Chloro-5-(trifluoromethyl)phenyl)methanol CAS 886496-87-3 properties

An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)phenyl)methanol (CAS 886496-87-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key pharmacological parameters, including metabolic stability, lipophilicity, and binding affinity.[1][2] (3-Chloro-5-(trifluoromethyl)phenyl)methanol, CAS 886496-87-3, emerges as a valuable and highly functionalized building block for the synthesis of novel chemical entities. Its substituted phenyl ring offers a scaffold with distinct electronic and steric properties, driven by the electron-withdrawing nature of both the chlorine and trifluoromethyl groups.

This technical guide provides a comprehensive overview of (3-chloro-5-(trifluoromethyl)phenyl)methanol, consolidating its chemical properties, a proposed synthetic route, expected analytical characteristics, and critical safety protocols. The content is structured to deliver not just data, but actionable insights into the causality behind experimental choices, empowering researchers to effectively utilize this reagent in their discovery and development workflows.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its successful application in research. The key identifiers and properties for (3-chloro-5-(trifluoromethyl)phenyl)methanol are summarized below.

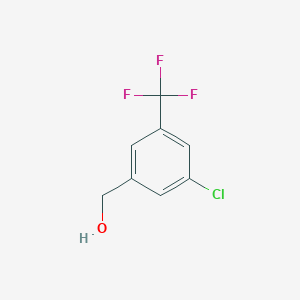

Chemical Structure

Caption: 2D Structure of (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

Data Summary Table

| Property | Value | Source |

| IUPAC Name | [3-chloro-5-(trifluoromethyl)phenyl]methanol | [3] |

| CAS Number | 886496-87-3 | [3] |

| Molecular Formula | C₈H₆ClF₃O | [3] |

| Molecular Weight | 210.58 g/mol | [3] |

| Physical State | Solid | [3] |

| Purity | ≥95% (Typical) | [3] |

| Canonical SMILES | OCC1=CC(Cl)=CC(C(F)(F)F)=C1 | [3] |

| InChI Key | RHHJWEABQQBUAC-UHFFFAOYSA-N | [3] |

Synthesis and Purification

Proposed Synthetic Workflow

The reduction of a carboxylic acid to a primary alcohol can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a catalyst or via an activated intermediate.[5]

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative example based on established chemical principles for carboxylic acid reduction.

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintaining an inert atmosphere is crucial to prevent the reaction of the reducing agent with atmospheric moisture.

-

Dissolution: Charge the flask with 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF). THF is a common solvent for such reductions due to its ability to dissolve both the substrate and many reducing agents, and its relatively inert nature.

-

Activation & Reduction: Cool the solution to 0 °C using an ice bath. [Causality: This initial cooling helps to control the initial exotherm upon addition of the reducing agent, preventing side reactions.] Slowly add an activating agent followed by the portion-wise addition of sodium borohydride (NaBH₄, ~2-3 eq). The reaction is then allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously add water or a dilute aqueous HCl solution dropwise to quench the excess reducing agent. [Causality: This step safely decomposes any remaining active hydride species, which can react violently if not handled properly.]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc). The product, being organic, will preferentially move into the EtOAc layer.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.

-

Concentration and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is then purified using flash column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to yield the pure (3-chloro-5-(trifluoromethyl)phenyl)methanol.

Role in Medicinal Chemistry and Drug Development

The substitution pattern of (3-chloro-5-(trifluoromethyl)phenyl)methanol is not arbitrary; it is a deliberate design element for creating drug candidates with enhanced properties. The trifluoromethyl group is a bioisostere for groups like chlorine and is known to significantly impact a molecule's biological profile.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] Incorporating this moiety can block metabolic hotspots on an aromatic ring, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[2] This is a critical factor for oral absorption and for drugs targeting the central nervous system.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electronic profile of the phenyl ring. This can modulate the pKa of nearby functional groups or influence non-covalent interactions (e.g., dipole-dipole, ion-dipole) with the target protein, potentially leading to increased binding affinity and potency.[1]

Caption: Influence of the CF₃ group on key drug-like properties.

This building block is therefore a valuable starting point for synthesizing inhibitors, receptor modulators, and other biologically active compounds where fine-tuning these properties is essential for efficacy and a favorable pharmacokinetic profile.[6][7]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. The information provided in the Safety Data Sheet (SDS) for (3-chloro-5-(trifluoromethyl)phenyl)methanol indicates it is a hazardous substance.[8]

Hazard Identification

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

Source: TCI Chemicals Safety Data Sheet.[8]

Recommended Handling Protocol

-

Engineering Controls: All handling should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[8] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Procedural Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling.[8]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.

Conclusion

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is more than a simple chemical; it is a sophisticated building block designed for the challenges of modern drug discovery. Its unique combination of chloro and trifluoromethyl substituents on a benzyl alcohol scaffold provides a versatile platform for synthesizing novel compounds with potentially enhanced metabolic stability, lipophilicity, and biological activity. By understanding its properties, adopting a logical synthetic approach, and adhering to rigorous safety standards, researchers can effectively leverage this reagent to advance their scientific objectives.

References

-

TCI Chemicals. SAFETY DATA SHEET: (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

-

Fluorochem. 3-Chloro-5-(trifluoromethyl)benzyl alcohol.

-

Lookchem. Cas 886496-87-3, 3-CHLORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL.

-

Fluorochem. Safety Data Sheet: 3-Chloro-5-(trifluoromethyl)benzyl alcohol.

-

BIOFOUNT. [3-Chloro-5-(trifluoromethyl)phenyl]methanol.

-

Bide Pharmatech. (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

-

Sigma-Aldrich. (3,5-Bis(trifluoromethyl)phenyl)methanol.

-

Chemspace. [3-chloro-4-methyl-5-(trifluoromethyl)phenyl]methanol.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

Smolecule. [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol.

-

Supporting Information. Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab.

-

PubChem. [3-Fluoro-5-(trifluoromethyl)phenyl]methanol.

-

Sigma-Aldrich. SAFETY DATA SHEET: 2,4,6-Trichlorophenol.

-

Sigma-Aldrich. SAFETY DATA SHEET: Tetrafluorophthalonitrile.

-

Carl ROTH. Safety Data Sheet: Methanol.

-

SpectraBase. (2-chloro-5-(trifluoromethyl)phenyl)(3,4,5-trimethoxyphenyl)methanol.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.

-

ResearchGate. An Extremely Simple, Convenient and Mild One-Pot Reduction of Carboxylic Acids to Alcohols Using 3,4,5-Trifluorophenylboronic Acid and Sodium Borohydride.

-

Soltex, Inc. HAZARDS IDENTIFICATION SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS.

-

Sigma-Aldrich. (3-Bromo-5-(trifluoromethyl)phenyl)methanol.

-

Thermo Fisher Scientific. Triphenylmethanol - SAFETY DATA SHEET.

-

Guidechem. 2-Chloro-5-(trifluoromethyl)benzyl alcohol 64372-62-9 wiki.

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

BLDpharm. (3-Chloro-5-((trifluoromethyl)thio)phenyl)methanol.

-

BLDpharm. (2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)methanol.

-

Wikipedia. Phenol.

-

Utah Tech University. Reaction List - Ch 14 Formation of Alcohols.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. researchgate.net [researchgate.net]

- 6. Buy [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol | 1788733-89-0 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)phenyl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a halogenated aromatic alcohol that holds significant interest within the fields of medicinal chemistry and materials science. Its unique molecular architecture, characterized by the presence of both a chloro and a trifluoromethyl group on the phenyl ring, imparts a distinct set of physicochemical properties. These properties, including enhanced metabolic stability and lipophilicity, make it a valuable building block in the design and synthesis of novel therapeutic agents and functional materials. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of (3-Chloro-5-(trifluoromethyl)phenyl)methanol, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3-Chloro-5-(trifluoromethyl)phenyl)methanol is essential for its effective utilization in research and development. While experimental data for this specific compound is not widely published, we can infer its properties based on closely related analogs and general principles of organic chemistry.

Table 1: Physical and Chemical Properties of (3-Chloro-5-(trifluoromethyl)phenyl)methanol and Related Compounds

| Property | (3-Chloro-5-(trifluoromethyl)phenyl)methanol (Predicted/Inferred) | [3-Fluoro-5-(trifluoromethyl)phenyl]methanol[1] | (3,5-Bis(trifluoromethyl)phenyl)methanol |

| Molecular Formula | C₈H₆ClF₃O | C₈H₆F₄O | C₉H₆F₆O |

| Molecular Weight | ~210.58 g/mol | 194.13 g/mol | 256.13 g/mol |

| Appearance | White to off-white solid or oil | - | White to almost white crystal powder[2] |

| Melting Point | Not available | Not available | 53-56 °C[2] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in organic solvents. | Soluble in organic solvents. |

| CAS Number | Not definitively assigned in public databases. | 184970-29-4[1] | 32707-89-4[2] |

Synthesis and Reactivity

The synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol can be approached through several synthetic routes, primarily involving the reduction of a corresponding carbonyl compound.

Synthetic Pathways

A plausible and efficient method for the synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol involves the reduction of a suitable precursor such as 3-chloro-5-(trifluoromethyl)benzaldehyde or a corresponding benzoic acid derivative.

Caption: Plausible synthetic routes to (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

Experimental Protocol: Reduction of 3-Chloro-5-(trifluoromethyl)benzaldehyde with Sodium Borohydride

-

Dissolution: Dissolve 3-chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

Chemical Reactivity

The reactivity of (3-Chloro-5-(trifluoromethyl)phenyl)methanol is primarily dictated by the benzylic alcohol functional group.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-chloro-5-(trifluoromethyl)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid, 3-chloro-5-(trifluoromethyl)benzoic acid, with stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

-

Esterification: It can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters.

-

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.

-

Substitution: The hydroxyl group can be substituted by a halogen (e.g., using SOCl₂ or PBr₃) to form the corresponding benzyl halide, which is a versatile intermediate for further functionalization.

Caption: Key chemical transformations of (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

Applications in Drug Development

The incorporation of the 3-chloro-5-(trifluoromethyl)phenyl moiety into molecular scaffolds is a strategic approach in modern drug design. This structural motif can significantly influence a compound's biological activity and pharmacokinetic properties.

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, which can lead to an increased half-life and improved bioavailability of a drug candidate.

-

Lipophilicity and Permeability: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

-

Binding Interactions: The electron-withdrawing nature of both the chloro and trifluoromethyl groups can alter the electronic properties of the aromatic ring, influencing its interactions with biological targets such as enzymes and receptors. This can lead to enhanced binding affinity and selectivity.

Derivatives of (3-Chloro-5-(trifluoromethyl)phenyl)methanol can serve as key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, channel modulators, and receptor antagonists.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic CH₂ protons, typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm). A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂OH) around 60-65 ppm. The aromatic carbons will resonate in the 120-145 ppm region, with the carbons attached to the chloro and trifluoromethyl groups showing characteristic chemical shifts and coupling with fluorine. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the CF₃ group, with a chemical shift characteristic of an aromatic trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic ring and the CH₂ group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong C-F stretching bands are expected in the 1000-1350 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of water, the hydroxyl group, and cleavage of the benzylic C-C bond.

Safety and Handling

As a chemical intermediate, (3-Chloro-5-(trifluoromethyl)phenyl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3]

-

Handling: Avoid contact with skin and eyes.[3] Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Based on data for analogous compounds, it may cause skin and serious eye irritation.[4] In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of chloro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is crucial for unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

-

PubChem. (n.d.). 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone. Retrieved from [Link]

-

PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

A-0001

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (3-Chloro-5-(trifluoromethyl)phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synergistic application of modern analytical techniques. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods, we present a robust, self-validating workflow. This guide emphasizes not only the procedural steps but also the underlying scientific principles that govern the selection and interpretation of these methods, ensuring a thorough and unambiguous structural confirmation.

Introduction: The Significance of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a substituted aromatic alcohol. Its structural complexity, arising from the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring, makes it a valuable synthon for introducing these moieties into larger, more complex molecules. The precise arrangement of these substituents is critical to the biological activity and safety profile of the final products. Therefore, rigorous structural verification is a non-negotiable aspect of its quality control and use in research and development.

The process of determining the chemical structure of a compound is known as structure elucidation.[1] This guide will detail a multi-faceted analytical approach, demonstrating how the convergence of data from orthogonal techniques provides irrefutable evidence for the structure of (3-Chloro-5-(trifluoromethyl)phenyl)methanol. The combination of spectroscopic and chromatographic methods is essential for a comprehensive analysis.[1][2]

Foundational Analysis: A Multi-Technique Approach

No single analytical technique can unequivocally determine the structure of a complex organic molecule.[3] A strategic combination of methods is necessary to piece together the molecular puzzle. Our approach is a three-stage strategy: determining the molecular formula, identifying functional groups, and elucidating the connectivity of the atoms.[3]

Our workflow for the structural elucidation of (3-Chloro-5-(trifluoromethyl)phenyl)methanol is as follows:

Figure 1: A workflow diagram illustrating the integrated approach to the structure elucidation of (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

Chromatographic Purity Assessment: The First Step

Before any structural analysis can be undertaken, the purity of the sample must be established. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

For a non-volatile compound like (3-Chloro-5-(trifluoromethyl)phenyl)methanol, reverse-phase HPLC is the method of choice. Phenyl-hexyl columns are often preferred for aromatic compounds due to potential π-π interactions, which can provide unique selectivity.[4]

Experimental Protocol: HPLC Purity Analysis

-

Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: 1 mg/mL in acetonitrile.

A single, sharp peak in the chromatogram is indicative of a pure compound.

Gas Chromatography (GC)

GC is also a powerful tool for assessing purity, particularly for thermally stable and volatile compounds.[5]

Experimental Protocol: GC Purity Analysis

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

-

Detector: Flame Ionization Detector (FID) at 300 °C.

Mass Spectrometry: Determining the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition.

Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C8H6ClF3O |

| Exact Mass | 226.0059 |

| Molecular Weight | 226.58 |

The presence of chlorine will be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1 for the 35Cl and 37Cl isotopes.

Experimental Protocol: HRMS Analysis

-

Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Mode: Positive or negative ion mode.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[3]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3600 | O-H | Alcohol, broad peak[6] |

| 3000-3100 | C-H | Aromatic stretch[6] |

| 2850-2960 | C-H | Aliphatic stretch (CH2)[6] |

| 1450-1600 | C=C | Aromatic ring stretch |

| 1100-1350 | C-F | Trifluoromethyl group stretch |

| 1000-1250 | C-O | Alcohol stretch[6] |

| 650-850 | C-Cl | Chloro group stretch |

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: 16 scans at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule.[7] A combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecular structure.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | Aromatic H |

| ~7.4 | Singlet | 1H | Aromatic H |

| ~7.3 | Singlet | 1H | Aromatic H |

| ~4.7 | Singlet | 2H | CH₂ |

| ~2.0 | Singlet | 1H | OH |

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Aromatic C-Cl |

| ~135 | Aromatic C-CF₃ |

| ~131 | Aromatic C-H |

| ~125 (q) | -CF₃ |

| ~124 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~64 | CH₂ |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for the trifluoromethyl group and will show a single peak.

Expected ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -63 | -CF₃ |

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiments: 1D ¹H, ¹³C, and ¹⁹F, and 2D experiments like COSY and HSQC for further confirmation.

Integrated Data Analysis: Assembling the Pieces

The final step is to integrate the data from all analytical techniques to build a cohesive and validated structure.

Figure 2: A diagram showing the convergence of data from multiple analytical techniques to confirm the structure of (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

The purity is confirmed by the single peaks in the HPLC and GC chromatograms. The molecular formula of C8H6ClF3O is established by HRMS. The presence of the hydroxyl, trifluoromethyl, and chloro functional groups is confirmed by the characteristic absorption bands in the IR spectrum. Finally, the precise substitution pattern on the aromatic ring and the connectivity of the methanol group are unequivocally determined by the chemical shifts, multiplicities, and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra.

Conclusion

The structural elucidation of (3-Chloro-5-(trifluoromethyl)phenyl)methanol requires a systematic and multi-technique approach. By combining the strengths of chromatography and spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides a robust framework for this process, emphasizing the importance of not only acquiring high-quality data but also understanding the scientific principles behind each technique for accurate interpretation. This rigorous approach to structure elucidation is fundamental to ensuring the quality, safety, and efficacy of the advanced materials and pharmaceuticals derived from this important chemical intermediate.

References

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

-

King County Virtual Spectrometer. (n.d.). Phenylmethanol. Retrieved from [Link]

-

Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. phenomenex.com [phenomenex.com]

- 5. file.leyan.com [file.leyan.com]

- 6. Phenylmethanol [applets.kcvs.ca]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

A Spectroscopic Guide to (3-Chloro-5-(trifluoromethyl)phenyl)methanol: An In-depth Technical Analysis

Introduction

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a substituted aromatic alcohol with significant potential in the synthesis of novel pharmaceutical compounds and agrochemicals. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties that are of considerable interest in drug design and development. A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Key Features

The structure of (3-Chloro-5-(trifluoromethyl)phenyl)methanol is characterized by a benzene ring substituted at the 1, 3, and 5 positions. The presence of a chlorine atom and a trifluoromethyl group, both electron-withdrawing, significantly influences the electron density distribution within the aromatic ring and on the benzylic carbon. The hydroxyl group of the methanol moiety is a key site for hydrogen bonding and chemical reactivity.

Caption: Experimental workflow for obtaining an IR spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (General): A solution of the compound would be prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Singlet | 1H | Ar-H |

| ~7.5 | Singlet | 1H | Ar-H |

| ~7.4 | Singlet | 1H | Ar-H |

| ~4.8 | Singlet | 2H | -CH₂OH |

| ~2.0 | Broad Singlet | 1H | -OH |

Interpretation: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. Due to the meta-substitution of the strongly electron-withdrawing chloro and trifluoromethyl groups, the aromatic protons are significantly deshielded and will appear as singlets (or very narrowly split multiplets) in the downfield region, predicted to be between δ 7.4 and 7.6 ppm.

The two benzylic protons of the -CH₂OH group are chemically equivalent and are expected to give a singlet at approximately δ 4.8 ppm. The electronegativity of the attached oxygen atom causes this downfield shift. [1]The proton of the hydroxyl group (-OH) is expected to appear as a broad singlet around δ 2.0 ppm. The chemical shift of the -OH proton is highly variable and depends on factors such as concentration, solvent, and temperature, and it can be confirmed by a D₂O exchange experiment, where the peak would disappear. [2]

Caption: Predicted ¹H NMR spectral correlations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (General): The ¹³C NMR spectrum would be acquired on the same sample prepared for ¹H NMR spectroscopy. A proton-decoupled sequence would be used to simplify the spectrum to a series of singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment could also be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity (coupled) | Assignment |

| ~145 | Singlet | Ar-C-CH₂OH |

| ~135 | Singlet | Ar-C-Cl |

| ~132 | Quartet (¹JCF ≈ 272 Hz) | -CF₃ |

| ~130 | Singlet | Ar-C-CF₃ |

| ~125 | Singlet | Ar-CH |

| ~123 | Singlet | Ar-CH |

| ~121 | Singlet | Ar-CH |

| ~64 | Singlet | -CH₂OH |

Interpretation: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals. The aromatic carbons will appear in the δ 120-150 ppm region. [3]The carbon attached to the chlorine atom (Ar-C-Cl) will be deshielded and is predicted to be around δ 135 ppm. [4]The carbon bearing the trifluoromethyl group (Ar-C-CF₃) will also be in this region. The carbon of the trifluoromethyl group (-CF₃) itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 272 Hz), and its chemical shift is expected around δ 132 ppm. [5] The ipso-carbon attached to the CH₂OH group (Ar-C-CH₂OH) is expected at the downfield end of the aromatic region, around δ 145 ppm. The three aromatic CH carbons will have distinct chemical shifts due to the different electronic environments created by the substituents. The benzylic carbon of the -CH₂OH group is predicted to appear around δ 64 ppm.

Mass Spectrometry (MS)

Experimental Protocol (General): The mass spectrum would be obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization source. The sample would be introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.

Predicted Mass Spectrometry Data:

| m/z | Relative Intensity | Assignment |

| 210/212 | High | [M]⁺ (Molecular Ion) |

| 193/195 | Medium | [M-OH]⁺ |

| 175/177 | Medium | [M-H₂O-H]⁺ |

| 145 | High | [M-Cl-CH₂O]⁺ |

| 111 | Medium | [C₆H₄F]⁺ |

Interpretation: The mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of chlorine, this will appear as a pair of peaks with a characteristic isotopic abundance ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes, at m/z 210 and 212, respectively.

Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (-OH) to form a stable benzylic cation, which would give peaks at m/z 193 and 195. Another likely fragmentation is the loss of a water molecule, leading to a fragment ion at m/z 192/194, which could further lose a hydrogen radical. A significant fragmentation would be the loss of the chloro and formyl groups, leading to a prominent peak at m/z 145, corresponding to the trifluoromethylphenyl cation. Further fragmentation of the aromatic ring can also be expected.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of (3-Chloro-5-(trifluoromethyl)phenyl)methanol. The analysis of the expected IR, ¹H NMR, ¹³C NMR, and MS data, grounded in the established principles of spectroscopy and comparison with analogous structures, offers a robust framework for the identification and structural elucidation of this important synthetic intermediate. Researchers and scientists working with this compound can utilize this guide as a valuable reference for interpreting their experimental data, ensuring the integrity and purity of their materials, and advancing their research in drug discovery and development.

References

Sources

- 1. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(3-Chloro-5-(trifluoromethyl)phenyl)methanol safety and handling

An In-Depth Technical Guide to the Safe Handling of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Compound Identification and Physicochemical Properties

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a halogenated aromatic alcohol. Its structure suggests its utility as a building block or intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding characteristics in a final product.[1]

Table 1: Compound Identification and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [3-Chloro-5-(trifluoromethyl)phenyl]methanol | - |

| Molecular Formula | C₈H₆ClF₃O | Calculated |

| Molecular Weight | 210.58 g/mol | Calculated |

| CAS Number | Not assigned / Not commercially available | - |

| Physical Form | Expected to be a liquid or low-melting solid | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents (e.g., Methanol, Dichloromethane) | General chemical principles |

Caption: Chemical structure of (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for (3-Chloro-5-(trifluoromethyl)phenyl)methanol, a conservative risk assessment based on its structural alerts and data from analogous compounds is essential. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory tract.[2][3]

Table 2: GHS Hazard Classification (Inferred from Analogs)

| Hazard Class | GHS Category | Hazard Statement | Source (Analog CAS) |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2][3] |

Causality of Hazards:

-

Skin and Eye Irritation: Aromatic alcohols can defat the skin, leading to dryness and irritation.[4] The presence of halogen atoms (Cl, F) can enhance this effect. Direct contact with the eyes is likely to cause significant irritation due to the chemical's reactivity and potential to disrupt cellular membranes.[5]

-

Respiratory Irritation: Inhalation of aerosols or vapors can irritate the mucous membranes of the respiratory tract. While the vapor pressure is expected to be low, operations such as heating, sonicating, or creating fine mists can increase the risk of inhalation exposure.[6]

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3-Fluoro-5-(trifluoromethyl)phenyl]methanol | C8H6F4O | CID 589176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gov.uk [gov.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of (3-Chloro-5-(trifluoromethyl)phenyl)methanol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of (3-chloro-5-(trifluoromethyl)phenyl)methanol, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers predictive insights based on its molecular structure, and provides detailed methodologies for empirical solubility determination. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Critical Role of Solubility in Chemical Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like (3-chloro-5-(trifluoromethyl)phenyl)methanol is a cornerstone of successful drug development and chemical synthesis. It dictates the choice of solvents for reaction media, purification processes such as crystallization, and formulation strategies. A thorough understanding of a compound's solubility profile is therefore not merely academic but a critical factor in process optimization, yield maximization, and ensuring the bioavailability of a final drug product. This guide will provide the necessary theoretical framework and practical guidance to approach the solubility of (3-chloro-5-(trifluoromethyl)phenyl)methanol with scientific rigor.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To anticipate the solubility of (3-chloro-5-(trifluoromethyl)phenyl)methanol, we must first dissect its molecular architecture.

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a substituted benzyl alcohol. Its structure features:

-

A Phenyl Ring: This bulky, nonpolar aromatic ring contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

-

A Hydroxymethyl Group (-CH₂OH): The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group enhances solubility in polar, protic solvents like alcohols.

-

A Chloro Group (-Cl): The chlorine atom is electronegative, introducing a dipole moment and increasing the molecule's overall polarity compared to unsubstituted toluene.

-

A Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing and increases the lipophilicity of the molecule. The trifluoromethyl group can also participate in weaker non-covalent interactions.

The interplay of these functional groups results in a molecule with a moderate overall polarity. The presence of both a hydrogen-bonding group and a significant nonpolar surface area suggests that it will exhibit a broad, but not universal, solubility profile in organic solvents.

Predicted Solubility Profile of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Here is a predicted qualitative solubility profile in a range of common organic solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | The moderate polarity of the solute will allow for favorable dipole-dipole interactions with these solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Moderately Soluble | The phenyl ring of the solute will interact favorably with the aromatic solvent via van der Waals forces. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the solute is likely too high for significant solubility in nonpolar aliphatic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of (3-chloro-5-(trifluoromethyl)phenyl)methanol in a given organic solvent.

Materials and Equipment

-

(3-Chloro-5-(trifluoromethyl)phenyl)methanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of (3-chloro-5-(trifluoromethyl)phenyl)methanol to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample by HPLC to determine the concentration of (3-chloro-5-(trifluoromethyl)phenyl)methanol.

-

-

Calculation of Solubility:

-

Construct a calibration curve using standard solutions of known concentrations of (3-chloro-5-(trifluoromethyl)phenyl)methanol.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Practical Implications for Researchers and Drug Development Professionals

A clear understanding of the solubility of (3-chloro-5-(trifluoromethyl)phenyl)methanol has several practical benefits:

-

Reaction Solvent Selection: The predicted solubility in polar aprotic solvents like acetone and ethyl acetate makes them good candidates for reaction media.

-

Purification Strategy: The expected poor solubility in nonpolar aliphatic solvents like hexane suggests that these can be used as anti-solvents for crystallization-based purification.

-

Formulation Development: For pharmaceutical applications, the solubility in various excipients will guide the formulation of oral or parenteral dosage forms.

-

Analytical Method Development: Knowledge of suitable solvents is crucial for preparing stock solutions and mobile phases for analytical techniques like HPLC and GC.

Conclusion

While quantitative solubility data for (3-chloro-5-(trifluoromethyl)phenyl)methanol is not widely published, a systematic analysis of its molecular structure allows for reliable predictions of its solubility behavior in a range of common organic solvents. This technical guide provides a solid theoretical foundation, a predictive solubility profile, and a robust experimental protocol for the precise determination of its solubility. By applying these principles and methodologies, researchers and drug development professionals can make informed decisions regarding the handling and application of this important chemical intermediate, ultimately leading to more efficient and successful research and development outcomes.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

Sources

commercial availability of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

An In-Depth Technical Guide to (3-Chloro-5-(trifluoromethyl)phenyl)methanol for Researchers and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

(3-Chloro-5-(trifluoromethyl)phenyl)methanol, identified by CAS Number 50868-69-4, is a substituted benzyl alcohol derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its chemical architecture, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties, enhanced lipophilicity, and metabolic stability to molecules synthesized from it.[1][2] The trifluoromethyl (-CF3) group, in particular, is a crucial substituent in modern drug design, known to favorably modulate a compound's solubility, stability, and binding affinity to biological targets.[2][3][4] This guide provides a comprehensive overview of its commercial availability, chemical properties, applications, and handling protocols, designed for the practicing scientist.

Chemical Identity and Properties

The structure and fundamental properties of (3-Chloro-5-(trifluoromethyl)phenyl)methanol are summarized below.

Figure 1: 2D Structure of (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

| Property | Value | Source |

| CAS Number | 50868-69-4 | [5] |

| Molecular Formula | C₈H₆ClF₃O | [6] |

| Molecular Weight | 210.58 g/mol | [6] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 160 - 163 °C | [7] |

| Boiling Point | 360 °C | [7] |

Part 1: Commercial Availability and Procurement

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is readily available from a variety of chemical suppliers catering to the research and development sectors. It is typically offered in research quantities, ranging from milligrams to several grams, with purities generally exceeding 95%. For larger-scale synthesis or process development, inquiries for bulk quantities are usually accommodated by major suppliers.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | ≥95% | Available under the Aldrich brand; often used as a benchmark for quality.[7] |

| BLDpharm | >95% | Offers a range of building blocks for organic synthesis.[8] |

| TCI Chemicals | >98.0% (GC) | Known for high-purity reagents for research.[9] |

| Parchem | Specialty Supplier | Provides specialty chemicals, including this intermediate.[10] |

| Synthonix Corporation | 98% | Available through distributors like Sigma-Aldrich. |

| Matrix Scientific | Not specified | Lists related derivatives, indicating capability in this chemical space.[11] |

Procurement Strategy: When selecting a supplier, researchers should consider not only the listed purity but also the analytical data provided (e.g., NMR, HPLC spectra) to validate the identity and quality of the material. For GMP or regulated development, sourcing from suppliers with robust quality management systems and documentation support is critical.

Part 2: Applications in Research and Development

The utility of this molecule stems from its status as a versatile chemical intermediate. The trifluoromethyl and chloro substituents provide handles for further chemical modification while influencing the electronic and steric properties of the final compounds.

Role in Pharmaceutical Synthesis

The trifluoromethylphenyl moiety is a well-established pharmacophore in numerous FDA-approved drugs.[3][4][12] This building block serves as a precursor for synthesizing more complex active pharmaceutical ingredients (APIs).

-

Anti-inflammatory Agents: The core structure is related to intermediates used in the discovery of potent enzyme inhibitors, such as microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are targets for treating inflammatory diseases like rheumatoid arthritis.[13]

-

Antiparasitic Drugs: It is a known intermediate in the synthesis of afoxolaner, an isoxazoline-based insecticide and acaricide used in veterinary medicine.[14]

-

Oncology: The 4-chloro-3-(trifluoromethyl)phenyl substructure is present in multi-kinase inhibitors like Sorafenib, used to treat primary kidney and liver cancer.[4] While not a direct precursor, (3-Chloro-5-(trifluoromethyl)phenyl)methanol provides a synthetically accessible starting point for analogues.

Figure 2: Synthetic utility of (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

Agrochemical Development

The unique properties imparted by the trifluoromethyl group are also highly valued in agrochemistry.[1]

-

Fungicides: Derivatives such as 2,3-dichloro-5-(trifluoromethyl)-pyridine, which can be synthesized from related precursors, are used to produce fungicides like fluazinam.[1]

-

Herbicides and Pesticides: The stability and lipophilicity of the core structure make it a valuable scaffold for developing new herbicides and pesticides.[1]

Part 3: Synthesis and Reactivity

While commercially available, understanding the synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol provides insight into potential impurities and alternative derivatization strategies. A common laboratory-scale approach involves the reduction of a corresponding carbonyl compound.

Illustrative Synthetic Protocol: Reduction of Aldehyde

This protocol describes a general method for the reduction of the corresponding aldehyde, 3-Chloro-5-(trifluoromethyl)benzaldehyde, to the target alcohol.

Materials:

-

3-Chloro-5-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (approx. 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases. This neutralizes excess NaBH₄ and hydrolyzes borate esters.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization (e.g., from a hexanes/ethyl acetate mixture) or silica gel column chromatography to afford pure (3-Chloro-5-(trifluoromethyl)phenyl)methanol.[3]

Figure 3: A common synthetic route via reduction of the corresponding aldehyde.

Part 4: Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound and its derivatives. The information provided here is a summary; always consult the full Safety Data Sheet (SDS) from your supplier before use.[7]

-

Hazard Identification: While some data sheets for the pure alcohol indicate it is not a hazardous substance under standard conditions[7], related compounds and potential precursors can be toxic and corrosive. For instance, some safety data sheets classify similar compounds as causing severe skin burns, eye damage, and being toxic if swallowed, inhaled, or in contact with skin. It is prudent to handle with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or, preferably, inside a chemical fume hood.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place. The compound may be moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. Store away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a commercially accessible and synthetically valuable building block for researchers in drug discovery and agrochemical science. Its unique substitution pattern offers a strategic advantage for creating novel molecules with desirable pharmacological and physicochemical properties. By understanding its availability, reactivity, and proper handling procedures, scientists can effectively leverage this intermediate to advance their research and development programs.

References

- Sigma-Aldrich. (2025). Safety Data Sheet for a related trifluoromethyl compound. [Online].

- Smolecule. (n.d.). [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol. [Online].

- Sigma-Aldrich. (2025). Safety Data Sheet for (3-Chloro-5-(trifluoromethyl)phenyl)methanol. [Online].

- TCI Chemicals. (n.d.). Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]-1-propanol. [Online].

- BLDpharm. (n.d.). (3-Chloro-5-fluorophenyl)(3-chlorophenyl)methanol. [Online].

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online].

- Parchem. (n.d.). 3-Chloro-5-(Trifluoromethyl)Phenylacetonitrile. [Online].

- PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. [Online].

- PubMed Central (PMC). (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Online].

- Sigma-Aldrich. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)methanol. [Online].

- PubMed Central (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online].

- Matrix Scientific. (n.d.). (3-Chloro-5-(2,2-difluoroethoxy)phenyl)methanol. [Online].

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Online].

- CAS Common Chemistry. (n.d.). N-Ethyl-2-methyl-N-nitroso-2-propanamine. [Online].

- Qingmu Pharmaceutical. (n.d.). 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone. [Online].

-

PubMed. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[9]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. [Online]. Available at:

Sources

- 1. Buy [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol | 1788733-89-0 [smolecule.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. [3-Fluoro-5-(trifluoromethyl)phenyl]methanol | C8H6F4O | CID 589176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 844683-46-1|(3-Chloro-5-fluorophenyl)(3-chlorophenyl)methanol|BLD Pharm [bldpharm.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. parchem.com [parchem.com]

- 11. 2749733-33-1 Cas No. | (3-Chloro-5-(2,2-difluoroethoxy)phenyl)methanol | Matrix Scientific [matrixscientific.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. qingmupharm.com [qingmupharm.com]

(3-Chloro-5-(trifluoromethyl)phenyl)methanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Physicochemical Properties

(3-Chloro-5-(trifluoromethyl)phenyl)methanol , a halogenated aromatic alcohol, serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific steric and electronic properties that are highly valued in the design of novel molecules. Understanding its material safety profile is paramount for its effective and safe utilization in a laboratory setting.

Chemical Structure:

Figure 1: Chemical structure of (3-Chloro-5-(trifluoromethyl)phenyl)methanol.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | [3-chloro-5-(trifluoromethyl)phenyl]methanol | [1] |

| Synonyms | 3-Chloro-5-(trifluoromethyl)benzyl alcohol | [1][2] |

| CAS Number | 886496-87-3 | [1] |

| Molecular Formula | C₈H₆ClF₃O | [3] |

| Molecular Weight | 210.58 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | ≥95% | [1] |

Section 2: Hazard Identification and GHS Classification

While a specific, comprehensive safety data sheet for this exact compound is not universally published, a robust hazard profile can be constructed by analyzing data from structurally analogous compounds, such as 2-chloro-5-(trifluoromethyl)benzyl alcohol and [3-fluoro-5-(trifluoromethyl)phenyl]methanol. The primary hazards associated with this class of chemicals are consistently identified as irritation to the skin, eyes, and respiratory system.[4][5]

GHS Hazard Classification:

-

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[5]

-

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[6]

-

Section 3: Risk Assessment and Mitigation Protocols

The trifluoromethyl and chloro-substituents can enhance the lipophilicity and reactivity of the benzyl alcohol core, necessitating stringent handling protocols to mitigate risks.

Causality of Hazards

-

Skin and Eye Irritation: Aromatic alcohols can defat the skin, leading to dryness and irritation. The halogenated nature of this compound can exacerbate this effect. Direct contact with the eyes is likely to cause significant irritation due to the chemical's ability to interact with proteins and lipids in the ocular tissues.

-

Respiratory Irritation: As a solid, the primary inhalation risk is from airborne dust particles. If heated, vapors can be generated. These particles or vapors can irritate the mucous membranes of the respiratory tract.

Engineering Controls: The First Line of Defense

Primary exposure mitigation relies on robust engineering controls to contain the chemical at the source.

-

Fume Hoods: All weighing, handling, and reaction setups involving this compound must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing direct contact. A risk-based approach should be used for PPE selection.

Figure 2: Decision workflow for selecting appropriate PPE.

-

Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 are mandatory.[9] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for defects before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as chemical waste.

-

Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.[8]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust or vapor concentrations may be high, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter is required.[7]

Section 4: Emergency Response Procedures

Immediate and correct action following an exposure is critical to minimizing harm.

First-Aid Measures

Figure 3: Emergency first-aid decision and action flowchart.

-

Inhalation: Immediately move the exposed individual to fresh air. If breathing is difficult or has stopped, trained personnel should administer artificial respiration or oxygen. Seek medical attention immediately.[6][10]

-

Skin Contact: Promptly remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[10][11] If irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[12][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Specific Hazards: The compound is combustible. In a fire, hazardous decomposition products may be released, including carbon oxides and gaseous hydrogen fluoride or hydrogen chloride.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and prevent contact with skin and eyes.

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material without generating dust and place it into a suitable, labeled container for disposal. For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it for disposal. Clean the spill area thoroughly with soap and water.

Section 5: Safe Handling, Storage, and Disposal

Proactive measures are essential for the long-term safe use of this chemical.

Table 2: Handling and Storage Protocols

| Protocol | Guideline | Source(s) |

| Handling | Handle only in a chemical fume hood. Avoid dust generation and accumulation. Wash hands thoroughly after handling. Change contaminated clothing before leaving the lab. | [7][8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. | [7][8] |

| Disposal | Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains. | [2] |

Section 6: Toxicological and Ecological Information

-

Toxicological Profile: The toxicological properties have not been fully investigated.[6] Based on data from analogous compounds, it is harmful if swallowed, inhaled, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory system.[5][6] No components are listed as known or anticipated carcinogens by IARC, NTP, or OSHA.

-

Ecological Profile: The environmental impact of this specific substance has not been fully evaluated. As a standard practice for halogenated organic compounds, it should not be released into the environment or drains.

Section 7: References

-

BenchChem. (2025). Safety and handling of fluorinated organic compounds. Retrieved from BenchChem.[8]

-

Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Retrieved from Echemi.[15]

-

Fluorochem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from Fluorochem.[1]

-

Matrix Scientific. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)-benzyl alcohol. Retrieved from Matrix Scientific.[16]

-

Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich.

-

Thermo Fisher Scientific. (2025). 3,5-Bis(trifluoromethyl)benzyl alcohol - SAFETY DATA SHEET. Retrieved from Fisher Scientific.[6]

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from CDC.[10]

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from TCI Chemicals.[7]

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.[14]

-

Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures. Retrieved from CCOHS.[12]

-

Sigma-Aldrich. (n.d.). 4-Chloro-3-(trifluoromethoxy)benzyl alcohol. Retrieved from Sigma-Aldrich.[17]

-

Concawe. (2021). First Aid Reference Guide – 2021 update. Retrieved from Concawe.[13]

-

ChemicalBook. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol. Retrieved from ChemicalBook.[18]

-

National Center for Biotechnology Information. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. PubChem Compound Database. Retrieved from PubChem.[4]

-

ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications.[19]

-

Matrix Fine Chemicals. (n.d.). [3-(TRIFLUOROMETHYL)PHENYL]METHANOL | CAS 349-75-7. Retrieved from Matrix Fine Chemicals.[3]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from Purdue University, Department of Chemistry.[20]

-